N-(2-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)acetamide
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Description
“N-(2-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)acetamide” is a chemical compound with the molecular formula C16H21N3O3 . It is also known as "Acetamide, N-[3-[[(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared by a parallel solution-phase approach. The synthesis comprises a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids followed by parallel amidation with a series of 12 aliphatic amines .Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Future Directions
While specific future directions for this compound are not available, the literature suggests that there is a great interest in the design of new pyrrolidine compounds with different biological profiles . This could potentially include “N-(2-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)acetamide”.
Properties
IUPAC Name |
N-[2-[(5-oxo-1-phenylpyrrolidin-3-yl)carbamoylamino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-11(20)16-7-8-17-15(22)18-12-9-14(21)19(10-12)13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3,(H,16,20)(H2,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQNRIGPOUADRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)NC1CC(=O)N(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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